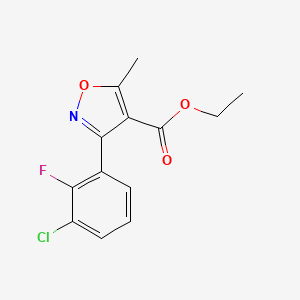

Ethyl 3-(3-chloro-2-fluorophenyl)-5-methylisoxazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(3-chloro-2-fluorophenyl)-5-methylisoxazole-4-carboxylate is a synthetic organic compound that belongs to the isoxazole family. This compound is characterized by its unique structure, which includes a chloro and fluoro-substituted phenyl ring, an isoxazole ring, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-chloro-2-fluorophenyl)-5-methylisoxazole-4-carboxylate typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

Substitution Reactions: The chloro and fluoro groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions. These reactions often require the use of reagents like chlorinating and fluorinating agents under controlled conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-chloro-2-fluorophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(3-chloro-2-fluorophenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-chloro-2-fluorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The chloro and fluoro groups on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The isoxazole ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Ethyl 3-(3-chloro-2-fluorophenyl)-5-methylisoxazole-4-carboxylate can be compared with other similar compounds, such as:

2-(3-Chloro-2-fluorophenyl)ethanol: This compound shares the chloro and fluoro-substituted phenyl ring but lacks the isoxazole ring and ester group.

3-Chloro-2-fluorophenylboronic acid: This compound also contains the chloro and fluoro-substituted phenyl ring but has a boronic acid group instead of the isoxazole ring and ester group.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are distinct from those of its analogs.

Biological Activity

Ethyl 3-(3-chloro-2-fluorophenyl)-5-methylisoxazole-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and related research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H12ClFNO3 with a molecular weight of approximately 283.68 g/mol. The compound features a unique isoxazole ring, which is known for its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Weight | 283.68 g/mol |

| Density | 1.303 g/cm³ |

| Boiling Point | 372.9 °C at 760 mmHg |

| Melting Point | Not Available |

| Flash Point | 179.3 °C |

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing halogen substituents have shown enhanced potency against various cancer cell lines. The presence of both chloro and fluoro groups in the phenyl ring has been associated with improved binding affinity to target kinases, which are crucial in cancer progression .

Kinase Inhibition

The compound has been evaluated for its inhibitory effects on several kinases, which are pivotal in cellular signaling pathways. For example, the IC50 values for related compounds against specific kinases have been reported in the range of nanomolar concentrations, suggesting strong inhibitory potential .

Structure-Activity Relationships (SAR)

The SAR studies emphasize the importance of specific substitutions on the phenyl ring and isoxazole moiety:

- Chloro and Fluoro Substituents : These halogens enhance lipophilicity and improve the interaction with hydrophobic pockets in target proteins.

- Methyl Group at Position 5 : This substitution appears to stabilize the molecule and contribute to its biological activity.

Case Studies

- Antiproliferative Effects : A study demonstrated that a similar compound with a chloro substituent reduced tumor growth by approximately 42% in vivo when administered at a dose of 10 mg/kg in rat models. The oral bioavailability was measured at around 52.5%, indicating good absorption characteristics .

- Kinase Profiling : In another research effort, derivatives were tested against various kinases, showing selectivity towards specific targets with minimal off-target effects. The best-performing compounds exhibited IC50 values as low as 26 nM against mutant forms of kinases associated with resistance in cancer therapies .

Properties

Molecular Formula |

C13H11ClFNO3 |

|---|---|

Molecular Weight |

283.68 g/mol |

IUPAC Name |

ethyl 3-(3-chloro-2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C13H11ClFNO3/c1-3-18-13(17)10-7(2)19-16-12(10)8-5-4-6-9(14)11(8)15/h4-6H,3H2,1-2H3 |

InChI Key |

VISVINXQEQLPQC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=C(C(=CC=C2)Cl)F)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.